3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine
Description
Properties
CAS No. |
92307-09-0 |
|---|---|
Molecular Formula |
C8H11ClN6 |
Molecular Weight |
226.67 g/mol |
IUPAC Name |
3-butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H11ClN6/c1-2-3-4-15-7-5(13-14-15)6(9)11-8(10)12-7/h2-4H2,1H3,(H2,10,11,12) |
InChI Key |
IAKCQDDMOJOUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=NC(=N2)N)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the triazolopyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
3-Ethyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Structure : Differs by an ethyl group at position 3 instead of butyl.
- Properties : The ethyl substituent reduces lipophilicity (logP ≈ 2.8) compared to the butyl analog (estimated logP ≈ 4.2). This impacts membrane permeability and cytotoxicity.
- Activity : Demonstrates moderate enzyme inhibition but lower metabolic stability due to reduced steric bulk .
Vipadenant (3-[(4-Amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine)
- Structure : Features a furan-2-yl group at position 7 and a benzyl substituent at position 3.
- Properties : Higher molecular weight (MW = 313.34 g/mol) and logP (~3.5) compared to the butyl-chloro analog.
- Activity: Known as an adenosine receptor antagonist with clinical relevance in Parkinson’s disease .
Comparison Table 1: Triazolo[4,5-d]pyrimidine Derivatives
*Estimated based on substituent contributions.
Oxazolo[4,5-d]pyrimidine Derivatives
Oxazolo[4,5-d]pyrimidines share a similar fused-ring scaffold but replace the triazole ring with oxazole. These compounds exhibit distinct bioactivity profiles:
- Example: 2,7-Dimethyl-oxazolo[4,5-d]pyrimidin-5-amine (CAS 62812-17-3) Structure: Methyl groups at positions 2 and 5. Properties: Lower logP (~0.8) due to reduced alkyl chain length.
Key Research Findings
Lipophilicity-Toxicity Correlation : High logP values (>5) in oxazolo derivatives correlate with cytotoxicity, suggesting that the butyl group in 3-butyl-7-chloro-triazolo-pyrimidine may require optimization to balance permeability and safety .
Substituent Effects : Butyl chains enhance target engagement through hydrophobic interactions but may increase metabolic degradation risks compared to ethyl or aryl groups .
Synthetic Flexibility : The triazolo-pyrimidine core allows modular functionalization, as demonstrated in vipadenant’s furan and benzyl groups, enabling tailored receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
